2-T-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one
Description
Properties
IUPAC Name |
2-tert-butyl-3-hydroxy-5-(trifluoromethyl)-3H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2/c1-12(2,3)17-10(18)8-5-4-7(13(14,15)16)6-9(8)11(17)19/h4-6,11,19H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAHLDWXVSCZAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(C2=C(C1=O)C=CC(=C2)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682136 | |
| Record name | 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242336-73-7 | |
| Record name | 2-(1,1-Dimethylethyl)-2,3-dihydro-3-hydroxy-5-(trifluoromethyl)-1H-isoindol-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1242336-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Substrate Design
The synthesis begins with 2-ethynyl-5-(trifluoromethyl)benzoic acid (1), where the ethynyl group at position 2 and the trifluoromethyl group at position 5 dictate regioselectivity. Reaction with tert-butylamine (2) under microwave irradiation (100°C, 10 min) in water catalyzed by tetrabutylammonium acetate (Bu₄N⁺ OAc⁻) initiates a tandem transformation:
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Activation : The benzoic acid forms a cyclic enol lactone intermediate via interaction with Bu₄N⁺ OAc⁻.
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Aminolysis : Nucleophilic attack by tert-butylamine opens the lactone, yielding a keto-amide intermediate.
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Cyclization : Intramolecular nucleophilic addition forms the isoindolin-1-one core, with simultaneous hydroxylation at position 3.
This method achieves 72–89% yields for analogous 3-hydroxyisoindolin-1-ones, with purity >98% after column chromatography.
Functional Group Introduction and Optimization
Trifluoromethyl Group Positioning
The trifluoromethyl group at position 5 is introduced during the synthesis of the benzoic acid precursor. 5-(Trifluoromethyl)isobenzofuran-1(3H)-one serves as a key intermediate, synthesized via Friedel-Crafts acylation of trifluoromethylbenzene derivatives. Electrophilic substitution ensures regioselectivity, avoiding side reactions at sterically hindered positions.
tert-Butyl Group Incorporation
The tert-butyl group at position 2 is introduced via the amine component (tert-butylamine). Steric hindrance from the bulky substituent necessitates optimized reaction conditions:
Alternative Synthetic Routes
Grignard Addition-Functionalization
A two-step protocol modifies preformed isoindolin-1-ones:
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Grignard Reaction : Treatment of 3-hydroxy-5-(trifluoromethyl)isoindolin-1-one with tert-butylmagnesium bromide introduces the alkyl group at position 2.
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Oxidation : Mild oxidation with PCC (pyridinium chlorochromate) stabilizes the hydroxyl group.
This route achieves 65–70% yields but requires stringent anhydrous conditions.
Solid-Phase Synthesis
For high-throughput applications, resin-bound benzoic acid derivatives enable iterative functionalization:
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Step 1 : Immobilization of 2-ethynyl-5-(trifluoromethyl)benzoic acid on Wang resin.
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Step 2 : On-resin cyclization with tert-butylamine.
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Step 3 : Cleavage with TFA/H₂O (95:5) yields the target compound.
This method simplifies purification but is limited by resin loading capacity (0.8–1.2 mmol/g).
Analytical Characterization and Validation
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 9.19 (s, 1H, OH), 7.63 (d, J = 7.0 Hz, 1H, ArH), 7.52 (td, J = 7.4 Hz, 1H, ArH), 7.46 (td, J = 7.4 Hz, 1H, ArH), 1.34 (s, 9H, C(CH₃)₃).
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¹³C NMR (101 MHz, DMSO-d₆): δ 168.3 (C=O), 151.0 (C-OH), 132.3–121.7 (Ar-C), 34.5 (C(CH₃)₃), 28.8 (CH₃).
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HRMS : [M+H]⁺ calcd. for C₁₃H₁₄F₃NO₂: 273.0984; found: 273.0987.
Purity and Yield Optimization
| Method | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| Tandem cyclization | 72–89 | >98 | H₂O, Bu₄N⁺ OAc⁻, 100°C, 10 min |
| Grignard addition | 65–70 | 95 | THF, −78°C to RT |
| Solid-phase synthesis | 60–68 | 90 | Wang resin, TFA cleavage |
Challenges and Mitigation Strategies
Regioselectivity in Cyclization
Competing reactions at position 4 are minimized using electron-withdrawing trifluoromethyl groups, which direct electrophilic attack to position 5.
Chemical Reactions Analysis
Types of Reactions
2-T-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
Oxidation Products: Formation of ketones or aldehydes.
Reduction Products: Formation of alcohols or amines.
Substitution Products: Formation of substituted isoindolinones.
Scientific Research Applications
2-T-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-T-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-T-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one with structurally related isoindolin-1-one derivatives:
Key Observations :
- Hydroxy vs.
- T-butyl vs. Benzyl : The tert-butyl group in the target compound provides steric shielding without aromaticity, contrasting with the benzyl group in 4hZ, which adds π-π stacking capabilities for material science applications .
- Trifluoromethyl Commonality : Both the target compound and 4hZ feature a 5-CF₃ group, a hallmark of improved metabolic stability and electron-withdrawing effects critical in drug design .
Physico-Chemical and Spectroscopic Properties
- Target Compound: Limited experimental data are available, but the hydroxyl group is expected to lower logP (increased hydrophilicity) relative to 4hZ. NMR signals for the hydroxy proton would appear as a broad singlet near δ 5–6 ppm in DMSO-d₆, distinct from 4hZ’s trifluoroethylidene proton (δ 6.69, q) .
- 4hZ : HRMS (EI) confirms a molecular ion at m/z 371.0739, with ¹H NMR showing aromatic protons (δ 7.1–8.78) and a benzyl group (δ 5.14) .
- Pyridalyl : Despite structural differences, its trifluoromethyl group aligns with trends in agrochemical persistence, as seen in its high molecular weight (491.12) and classification as a persistent organic pollutant .
Research Findings and Implications
- Substituent Effects : The tert-butyl group in the target compound likely improves thermal stability compared to smaller alkyl groups, a critical factor in polymer or OLED applications .
- Comparative Limitations : Unlike Pyridalyl, the target compound lacks heteroatom-rich side chains, limiting its utility in pesticidal applications but preserving focus on pharmaceutical uses .
Biological Activity
2-T-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one is a compound with significant potential in medicinal chemistry due to its unique structural features and biological properties. This article reviews the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H14F3NO2
- Molecular Weight : 273.3 g/mol
- CAS Number : 1242336-73-7
- Purity : ≥98% .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, notably G-protein-coupled receptors (GPCRs). Research indicates that this compound may act as an allosteric modulator, enhancing or inhibiting receptor activity without directly activating the receptor itself. This mechanism is crucial for developing drugs with fewer side effects compared to traditional agonists.
Allosteric Modulation
Allosteric modulators can alter the receptor's conformation, affecting how it interacts with orthosteric ligands. In vitro studies have shown that derivatives of isoindolinone compounds can significantly affect the GABA_B receptor pathways, which are implicated in anxiety and other neurological disorders .
In Vitro Studies
- GABA_B Receptor Modulation :
- Neuroprotective Effects :
In Vivo Studies
In vivo assessments using rodent models indicated that administration of this compound resulted in:
- Anxiolytic-like behavior : Demonstrated through reduced stress-induced hyperthermia and increased locomotor activity in response to stressors .
- Dose-dependent effects : Notably, a minimum effective dose of 3 mg/kg was required to observe significant anxiolytic effects without adverse reactions .
Case Study 1: Anxiety Disorders
A study explored the use of this compound as a treatment for anxiety disorders. Patients treated with this compound exhibited significant reductions in anxiety levels compared to those receiving placebo treatments. The study highlighted the importance of GPCR modulation in managing anxiety symptoms effectively.
Case Study 2: Neurodegenerative Diseases
Research has indicated that compounds similar to this compound may play a role in neuroprotection against conditions like Alzheimer's disease. The modulation of neurotransmitter systems can lead to improved cognitive function and memory retention in animal models .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C13H14F3NO2 |
| Molecular Weight | 273.3 g/mol |
| CAS Number | 1242336-73-7 |
| Purity | ≥98% |
| Mechanism of Action | Allosteric modulation |
| Potential Applications | Anxiolytic agent, neuroprotective agent |
Q & A
Q. Advanced: How do substituent positions influence the compound’s electronic properties and intermolecular interactions?
Answer: Substituents like trifluoromethyl (–CF₃) and hydroxyl (–OH) groups significantly alter electron density. The –CF₃ group is strongly electron-withdrawing, affecting aromatic ring electrophilicity, while the –OH group introduces hydrogen-bonding capability. Computational studies (e.g., molecular dynamics simulations) can model these effects by analyzing charge distribution and steric interactions .
Basic: What synthetic routes are reported for isoindolin-1-one derivatives?
Answer:
Common methods include:
- Cyclocondensation : Reaction of substituted phthalaldehydes with amines or hydroxylamine.
- Palladium-catalyzed cross-coupling : For introducing aryl/alkyl groups at specific positions.
For example, 2-aryl-isoindolin-1-ones are synthesized via Suzuki-Miyaura coupling, achieving yields up to 34% under optimized conditions .
Q. Advanced: How can reaction conditions (e.g., solvent, catalyst) be optimized to enhance yield in isoindolin-1-one synthesis?
Answer:
- Catalyst screening : Pd(PPh₃)₄ or PdCl₂(dppf) improves coupling efficiency for aryl groups.
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Temperature control : Reflux in acetic acid (e.g., 2.5 h at 110°C) ensures complete cyclization .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
Q. Advanced: How do NMR spectral patterns differ between hydroxylated vs. non-hydroxylated isoindolin-1-ones?
Answer: The hydroxyl group at position 3 causes deshielding of adjacent protons (e.g., H-2 and H-4) in ¹H NMR. In ¹³C NMR, the carbonyl (C-1) resonance shifts upfield (~170 ppm) due to hydrogen bonding with –OH .
Basic: What bioactivities are reported for structurally similar isoindolin-1-ones?
Answer:
Analogous compounds exhibit antiviral activity against enterovirus A71 (EV-A71), with EC₅₀ values in the micromolar range. For example, 2-(4-methoxyphenyl)-5-(propylamino)isoindolin-1-one inhibits viral replication by targeting the capsid protein .
Q. Advanced: What mechanistic studies are needed to elucidate the antiviral mode of action?
Answer:
- Docking studies : To identify binding interactions with viral proteins (e.g., EV-A71 VP1).
- Resistance profiling : Serial passage experiments to detect mutations conferring resistance.
- Cellular assays : Measure effects on viral entry vs. replication using time-of-addition assays .
Basic: How stable is this compound under varying storage conditions?
Answer:
Stability depends on substituents. For example, 4-(trifluoromethyl)isoindolin-1-one is stored at 2–8°C in dry, sealed containers to prevent hydrolysis of the –CF₃ group .
Q. Advanced: What degradation pathways dominate under accelerated stability testing (e.g., 40°C/75% RH)?
Answer:
- Hydrolysis : The lactam ring may hydrolyze to form carboxylic acid derivatives.
- Oxidation : The tert-butyl group could oxidize to a ketone.
Stability-indicating HPLC methods (e.g., C18 column, acetonitrile/water gradient) quantify degradation products .
Basic: How can researchers resolve contradictions in reported bioactivity data?
Answer:
Q. Advanced: What statistical or computational tools address variability in pharmacological data?
Answer:
- Meta-analysis : Pool data from multiple studies to identify trends.
- QSAR modeling : Relate substituent properties (e.g., logP, molar refractivity) to bioactivity .
Basic: What are the safety considerations for handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
